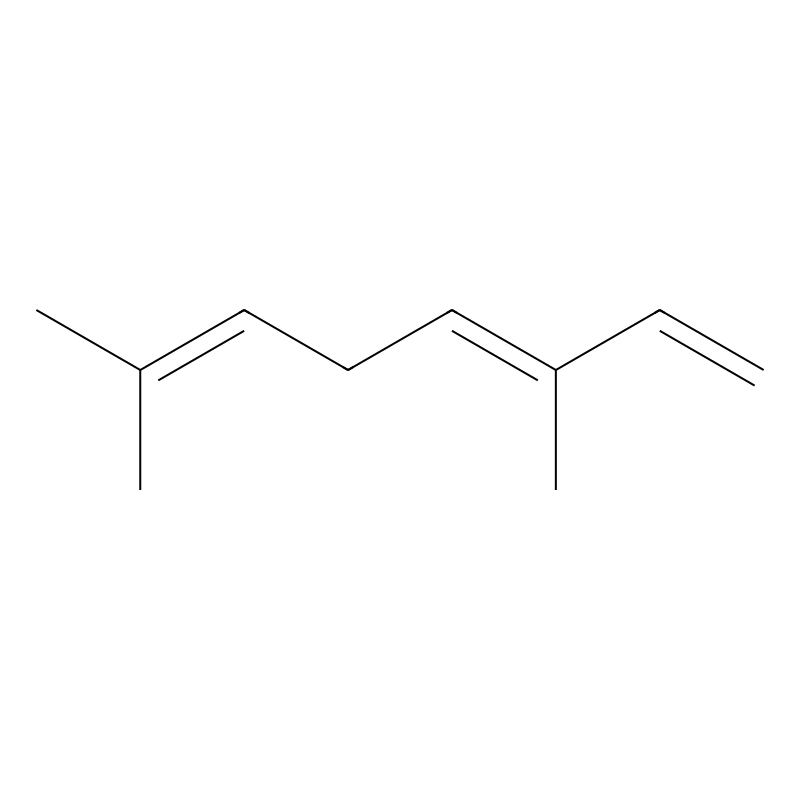

(E)-beta-ocimene

Content Navigation

Using crude ocimene or myrcene often introduces polymer variability and off-notes in fragrance applications. (E)-β-Ocimene from SMolecule resolves these issues through high stereochemical purity.

- Controlled Polymerization: Ensures reproducible 1,4-trans microstructure in poly(ocimene) elastomers, precisely tuning Tg and adhesion.

- Authentic Fragrance: Eliminates myrcene-related 'rubbery' impurities, delivering clean, sweet, herbaceous floral top notes.

- Stereo-Defined Intermediate: Prevents diastereomeric byproducts in syntheses, increasing overall yield and purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(E)-beta-ocimene, also known as trans-β-ocimene, is an acyclic monoterpene hydrocarbon with the chemical formula C10H16. It is a key constituent in the floral scents of many plants and is recognized for its sweet, herbaceous, and woody aroma. Industrially, it serves as a valuable precursor in the synthesis of other fragrance compounds and polymers. Unlike its cyclic isomers, such as pinenes, (E)-beta-ocimene's linear structure and three double bonds confer high reactivity, making it a versatile intermediate. It is typically produced through the thermal rearrangement of alpha-pinene or the dehydration of linalool, often resulting in mixtures with its isomers and other terpenes like myrcene, necessitating purification for specific applications.

Research Fit

References

- [1] Jardinaud, S., et al. 'β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms.' Molecules, vol. 22, no. 7, 2017, p. 1148.

- [8] Ocimene. Perfumer & Flavorist, vol. 38, 2013, pp. 36-37.

- [9] Ocimene (CAS 13877-91-3) – Synthetic Floral-Green Top Note for Modern Perfumery. Scentspiracy.

- [16] Luloff, J. S., & Dunkei, M. (1967). U.S. Patent No. 3,299,166. Washington, DC: U.S. Patent and Trademark Office.

Substituting (E)-beta-ocimene with its (Z)-isomer, a crude mixture of ocimene isomers, or the closely related monoterpene myrcene can lead to significant deviations in process outcomes and final product properties. The geometric configuration of the central double bond is critical; the (E) and (Z) isomers exhibit markedly different reactivities in polymerization processes, effectively behaving as distinct monomers. Using an undefined isomeric mixture introduces variability, affecting polymer microstructure, glass transition temperature, and overall material performance. Furthermore, myrcene, a common impurity or substitute, possesses a different odor profile and reactivity due to its conjugated diene system, which can be undesirable in high-purity fragrance applications and lead to unwanted byproducts in chemical synthesis. Therefore, for applications demanding precise control over polymerization kinetics, polymer properties, or specific olfactory characteristics, the procurement of high-purity (E)-beta-ocimene is essential for reproducibility and achieving the desired performance.

Substitution Risk

References

- [7] Wadgaonkar, S. P., et al. 'Anionic Polymerization of the Terpene-Based Diene β-Ocimene: Complex Mechanism Due to Stereoisomer Reactivities.' Macromolecules, vol. 56, no. 2, 2023, pp. 664-677.

- [11] Wadgaonkar, S. P., et al. 'Anionic Polymerization of the Terpene-Based Diene β-Ocimene: Complex Mechanism Due to Stereoisomer Reactivities.' Macromolecules, vol. 56, no. 2, 2023, pp. 664-677.

- [16] Luloff, J. S., & Dunkei, M. (1967). U.S. Patent No. 3,299,166. Washington, DC: U.S. Patent and Trademark Office.

Superior Homopolymerization Reactivity vs. (Z)-Isomer

In the anionic homopolymerization of β-ocimene, the (E)-isomer (trans) demonstrates significantly higher reactivity than the (Z)-isomer (cis). Kinetic studies revealed reactivity ratios of r(trans) = 3.16 and r(cis) = 0.32, indicating that the (E)-isomer is approximately 9.9 times more likely to add to a growing polymer chain than the (Z)-isomer. This pronounced difference in reactivity means that using a standard isomeric mixture (typically 70:30 E:Z) results in a gradient 'stereo-copolymer' rather than a uniform homopolymer, leading to broader dispersity (Đ ≈ 1.6–2) and less predictable material properties.

| Evidence Dimension | Anionic Homopolymerization Reactivity Ratio (r) |

| Target Compound Data | r(trans) = 3.16 |

| Comparator Or Baseline | (Z)-beta-ocimene: r(cis) = 0.32 |

| Quantified Difference | The (E)-isomer is ~9.9 times more reactive. |

| Conditions | Anionic polymerization in cyclohexane, real-time 1H NMR kinetics. |

For producing poly(ocimene) with controlled molecular weight and uniform microstructure, starting with the high-purity (E)-isomer is critical to avoid uncontrolled gradient copolymerization and ensure batch-to-batch consistency.

Stereoselective Polymerization with Titanium Catalysts

When polymerized using specific titanium catalysts, β-ocimene (as an E/Z mixture) can yield polymers with distinct microstructures depending on the reaction temperature. At 70 °C, a predominantly 1,4-trans polymer (70%) is formed. In contrast, lowering the temperature to 0 °C with the same catalyst system results in a highly selective formation of isotactic poly-1,2-ocimene (>99%). This demonstrates that while the starting isomeric ratio influences the process, the final polymer structure is highly dependent on process conditions. For applications requiring a specific microstructure, such as a defined level of 1,4-trans units for elastomeric properties, starting with the pure (E)-isomer provides a more direct and predictable route to the target material, minimizing the formation of undesired 1,2-vinyl units.

| Evidence Dimension | Polymer Microstructure Selectivity |

| Target Compound Data | Forms predominantly 1,4-trans polymer (70%) at 70°C. |

| Comparator Or Baseline | Forms highly isotactic poly-1,2-ocimene (>99%) at 0°C. |

| Quantified Difference | A 70°C temperature shift dramatically alters the polymerization outcome from >99% 1,2-addition to 70% 1,4-trans addition. |

| Conditions | Polymerization of β-ocimene (isomer mixture) with dichloro{1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenyl)}titanium / MAO catalyst. |

Procuring the pure (E)-isomer simplifies process control and ensures higher yields of the desired 1,4-trans polymer microstructure, which is critical for achieving targeted elastomeric and thermal properties.

14% (E)-β-ocimene: repellent response comparable to 10% DEET

DEET 10%: standard synthetic repellent reference

Natural Abundance and Olfactory Role in Florals

In the floral scents of numerous high-value botanicals, (E)-beta-ocimene is the dominant isomer, often overwhelmingly so. For example, the scent of the orchid *Laelia anceps* is composed of 87% (E)-beta-ocimene, while *Brugmansia x candida* contains as much as 52%. In snapdragon flowers, (E)-beta-ocimene is 2.5 times more abundant than its common acyclic analog, myrcene (20% vs. 8% of total floral volatiles). The (Z)-isomer is typically found in much lower proportions, often only 2-4% where the (E)-isomer is the main product of biosynthesis. This natural prevalence underscores its importance in creating authentic and powerful floral and herbaceous notes.

| Evidence Dimension | Relative Abundance in Floral Scent (% of total volatiles) |

| Target Compound Data | Up to 87% in *Laelia anceps* and 52% in *Brugmansia x candida*. |

| Comparator Or Baseline | Myrcene: 8% in snapdragon. (Z)-beta-ocimene: typically 2-4% of biosynthesized ocimene. |

| Quantified Difference | Can be over 10 times more abundant than myrcene and over 20 times more abundant than its (Z)-isomer in specific floral scents. |

| Conditions | Analysis of natural floral volatile organic compounds (VOCs). |

For perfumers and formulators aiming to replicate or enhance natural floral scents, using the geometrically pure (E)-isomer is essential for achieving the desired olfactory profile and avoiding the off-notes associated with impurities like myrcene or the less common (Z)-isomer.

(E)-β-ocimene emission declined with herbivory

(Z)-isomer showed similar decline; decanal increased

Precursor for Bio-based Elastomers and Adhesives

The significantly higher and more predictable reactivity of (E)-beta-ocimene in anionic and coordination polymerization makes it the preferred starting material for synthesizing poly(ocimene) elastomers and block copolymers. Its use allows for precise control over the polymer's microstructure, such as maximizing the 1,4-trans content, which is crucial for defining the material's glass transition temperature, elasticity, and adhesive properties.

Floral Fragrance Formulation

Given its dominance in the natural scent profiles of many flowers, high-purity (E)-beta-ocimene is essential for constructing authentic and powerful floral top notes in fine perfumery and high-end consumer products. Its use avoids the 'harsh' or 'rubbery' off-notes that can be introduced by common impurities like myrcene, ensuring a clean, sweet, and herbaceous olfactory experience.

Synthesis of Terpenoid Derivatives

As a reactive intermediate, the defined stereochemistry of (E)-beta-ocimene is advantageous in multi-step syntheses where subsequent reactions are stereospecific. Using the pure isomer can prevent the formation of difficult-to-separate diastereomeric byproducts, thereby increasing the overall yield and purity of the final target molecule, such as complex fragrance alcohols or pharmaceutical intermediates.

Application Fit Matrix

References

- [1] Wadgaonkar, S. P., et al. 'Anionic Polymerization of the Terpene-Based Diene β-Ocimene: Complex Mechanism Due to Stereoisomer Reactivities.' Macromolecules, vol. 56, no. 2, 2023, pp. 664-677.

- [2] Mazzolini, J., et al. 'Stereoselective polymerization of biosourced terpenes β-myrcene and β-ocimene and their copolymerization with styrene promoted by titanium catalysts.' European Polymer Journal, vol. 120, 2019, 109244.

- [3] Ocimene. Perfumer & Flavorist, vol. 38, 2013, pp. 36-37.

- [4] Luloff, J. S., & Dunkei, M. (1967). U.S. Patent No. 3,299,166. Washington, DC: U.S. Patent and Trademark Office.

Physical Description

Colourless to straw-coloured mobile liquid; warm herbaceous aroma

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H226 (92.26%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

27400-72-2

3779-61-1

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Explore Compound Types